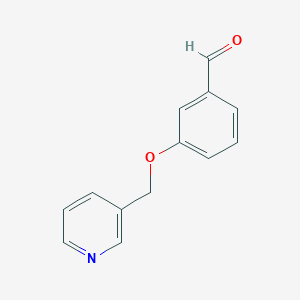

3-(Pyridin-3-ylmethoxy)-benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Pyridin-3-ylmethoxy)-benzaldehyde” is a chemical compound that contains a benzaldehyde group attached to a pyridine ring through a methoxy bridge . It is a biochemical used for proteomics research .

Synthesis Analysis

The synthesis of compounds similar to “3-(Pyridin-3-ylmethoxy)-benzaldehyde” has been reported. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles . Another study reported the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using ethyl chloroformate, carboxylic acid derivatives, and 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-(Pyridin-3-ylmethoxy)-benzaldehyde: is utilized in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry due to their structural similarity with DNA bases like adenine and guanine . These heterocyclic frameworks are often found in drugs with antiviral, anticancer, and other therapeutic activities.

Biomedical Research

This compound serves as a building block in the creation of 1H-Pyrazolo[3,4-b]pyridines , which have been described in over 5500 references, including nearly 2400 patents . These structures are significant for their biological activity and potential medicinal applications.

Organic Chemistry and Catalysis

In organic synthesis, 3-(Pyridin-3-ylmethoxy)-benzaldehyde is involved in reactions catalyzed by various agents, such as MgO nanoparticles , to produce novel compounds with potential applications in drug development and other fields of chemistry .

Material Science

The compound is also relevant in material science, where it may be used to develop new materials with specific electronic or photonic properties. Its molecular structure allows for the creation of complex organic frameworks that can be applied in the development of new materials .

Proteomics Research

In proteomics, 3-(Pyridin-3-ylmethoxy)-benzaldehyde is used as a specialty biochemical. It plays a role in the study of proteins and peptides, which are essential for understanding biological processes and developing new therapies .

properties

IUPAC Name |

3-(pyridin-3-ylmethoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-11-3-1-5-13(7-11)16-10-12-4-2-6-14-8-12/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKRWTOQWYZAKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CN=CC=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1309622.png)

![[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid](/img/structure/B1309625.png)

![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)